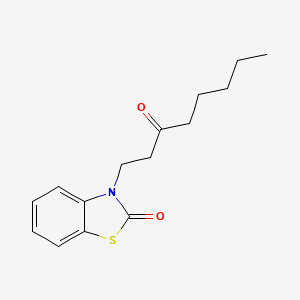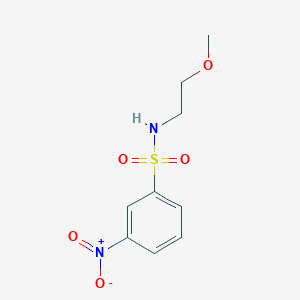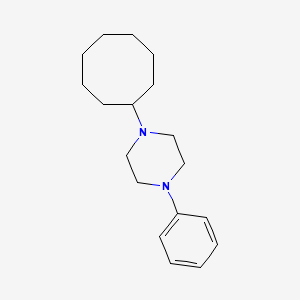![molecular formula C30H24N2O3 B5042191 5-(mesitylamino)-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5042191.png)
5-(mesitylamino)-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(mesitylamino)-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a mesitylamino group, a methylphenoxy group, and an anthra[1,9-cd]isoxazol-6-one core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(mesitylamino)-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multicomponent reactions. One common method is the use of a synthetic enzyme (synzyme) as a catalyst to promote the multicomponent synthesis of isoxazol-5(4H)-one derivatives . The reaction conditions often include the use of specific reagents such as 2-methoxyphenyl isocyanate, which acts as a chemoselective multitasking reagent for amine protection and deprotection sequences .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The catalytic system used in the synthesis can be reused multiple times without significant loss of activity, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
5-(mesitylamino)-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but they often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products with different functional groups .
科学的研究の応用
5-(mesitylamino)-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence and photophysical characteristics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic scaffolds.
Biological Imaging: Some derivatives of the compound have been used as fluorescent probes for live cell imaging and bioimaging experiments.
作用機序
The mechanism of action of 5-(mesitylamino)-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Isoxazol-5(4H)-ones: These compounds share a similar core structure and exhibit diverse chemical properties and applications.
Uniqueness
Its mesitylamino and methylphenoxy groups contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds .
特性
IUPAC Name |
12-(4-methylphenoxy)-10-(2,4,6-trimethylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O3/c1-16-9-11-20(12-10-16)34-24-15-23(31-27-18(3)13-17(2)14-19(27)4)25-26-28(24)32-35-30(26)22-8-6-5-7-21(22)29(25)33/h5-15,31H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIRKLCTDCSTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=C(C=C(C=C6C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-acetyl-4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-diazepane](/img/structure/B5042114.png)


![2-(4-iodophenyl)-3H-benzo[f]chromen-3-one](/img/structure/B5042122.png)


![1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B5042138.png)

![N-[(2,3-dichlorophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B5042146.png)

![ETHYL 4,5-DIMETHYL-2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5042161.png)


![N-(cyclohexylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5042204.png)
